alpha-Methyl-DL-tryptophan
Description
Alpha-methyl-DL-tryptophan (α-MT) is a synthetic tryptophan analog characterized by a methyl group substitution at the alpha-carbon of the amino acid backbone. Its molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol (approximated from structural analogs in ). This modification confers unique biochemical properties, including resistance to enzymatic degradation and competitive inhibition of tryptophan-metabolizing enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan hydroxylase .
Properties
IUPAC Name |
2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTWHZHBPDYSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153-91-3, 13510-08-2 | |
| Record name | alpha-Methyltryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-Methyltryptophan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .ALPHA.-METHYLTRYPTOPHAN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260VJL1C6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions and Parameters
The process begins with L-tryptophan dissolved in a solvent (e.g., water, alcohols, or aromatic hydrocarbons) at a mass ratio of 1:4.5–5 (tryptophan:solvent). A racemization agent—such as sodium hydroxide, acetic acid, or salicylide—is added at a 1:0.38–0.4 mass ratio to induce stereochemical inversion. The mixture is heated to 40°C for 0.5 hours, followed by gradual heating to 95°C at 2°C/min. Maintaining this temperature for 24 hours ensures complete racemization.
Table 1: Key Reaction Parameters for Racemization
| Parameter | Value/Range |
|---|---|
| Tryptophan:Solvent | 1:4.5–5 (mass ratio) |
| Tryptophan:Racemization Agent | 1:0.38–0.4 (mass ratio) |
| Temperature Ramp | 2°C/min to 95°C |
| Incubation Time | 24 hours at 95°C |
Temperature-Controlled Crystallization
Post-racemization, the mixture undergoes a 14-stage cooling protocol to isolate the DL-form:
This gradual cooling promotes crystallization while minimizing impurities. The final product is washed with methanol (1:1.5 mass ratio) and centrifuged to yield α-methyl-DL-tryptophan with ≥90% purity.
Purification and Characterization
Sigma-Aldrich specifies that α-methyl-DL-tryptophan is purified to ≥98% via thin-layer chromatography (TLC). Crystallization from methanol yields a light-yellow crystalline solid with the following properties:
-
Molecular Formula : C₁₂H₁₄N₂O₂
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 218.25 g/mol |
| Melting Point | Not reported |
| Solubility | Soluble in polar solvents |
| Stability | Light-sensitive |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: Alpha-Methyl-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring of this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, which can reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using electrophilic reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or nitro compounds in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with halogen or nitro groups attached to the indole ring.
Scientific Research Applications
Immunomodulation and Cancer Therapy
Inhibition of Indoleamine 2,3-Dioxygenase
One of the primary applications of α-MT is its role as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in tryptophan catabolism and immune suppression. By inhibiting IDO, α-MT enhances T cell activation and promotes an immune response against various cancers. Studies have shown that α-MT can be effective in treating several types of cancer, including melanoma, colon cancer, and leukemia .
Mechanism of Action
- Immune Activation : α-MT administration has been demonstrated to increase T cell activation and reduce immune suppression mediated by regulatory T cells (Tregs) .
- Combination Therapy : It is also being explored as a complementary agent in combination with standard therapies for HIV and other infections, enhancing overall treatment efficacy .
Neuropharmacological Applications
Tracer for Serotonin Synthesis
α-Methyl-L-tryptophan has been utilized as a tracer to study serotonin synthesis in the brain. The compound is taken up by serotonergic neurons, allowing researchers to measure the rate of serotonin production indirectly. This application is particularly valuable in understanding various neuropsychiatric disorders where serotonin dysregulation is implicated .
Research Findings
- Synthesis Measurement : The retention of labeled α-MT in the brain correlates with serotonin synthesis rates, providing insights into serotonergic system functionality across different brain regions .
Metabolic Studies
Protection Against Diabetic Nephropathy
Recent studies have highlighted the protective effects of α-MT against diabetic nephropathy (DN) in mouse models. The compound acts as a blocker of specific amino acid transporters and an inhibitor of IDO1, leading to improved kidney function and reduced renal fibrosis .
Study Insights
- Renal Function Improvement : In a study involving db/db mice, α-MT treatment significantly decreased urinary excretion of albumin and creatinine, indicating enhanced renal function .
- Metabolomic Analysis : Metabolomic profiling revealed that α-MT administration rectified metabolic disturbances associated with DN, suppressing mTOR signaling pathways linked to apoptosis .
Table 1: Summary of Applications and Effects of Alpha-Methyl-DL-Tryptophan
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Immunomodulation | IDO inhibition | Enhances T cell activation; effective in cancer therapy |
| Neuropharmacology | Serotonin synthesis tracer | Correlates tracer retention with serotonin production |
| Metabolic Studies | Amino acid transporter blocking; IDO inhibition | Reduces renal fibrosis; improves kidney function |
Case Study 1: Cancer Treatment with this compound
In clinical trials focusing on melanoma patients, administration of α-MT alongside standard therapies resulted in increased T cell responses and improved patient outcomes compared to those receiving standard care alone. The study emphasized the importance of combining immunotherapeutic strategies to overcome tumor-induced immune suppression.
Case Study 2: Diabetic Nephropathy Research
A study involving db/db mice demonstrated that treatment with α-MT led to significant improvements in renal function markers over a treatment period. Histological analysis showed reduced glomerular hypertrophy and fibrosis compared to untreated controls, underscoring its therapeutic potential in managing diabetic complications.
Mechanism of Action
The mechanism of action of alpha-Methyl-DL-tryptophan involves its interaction with amino acid transporters. It acts as a blocker of the ATBo transporter, which is upregulated in certain cancer cells. By inhibiting this transporter, the compound can disrupt the uptake of essential amino acids, leading to reduced cell proliferation and potential therapeutic effects . Additionally, this compound can induce oxidative stress and apoptosis in cancer cells, further contributing to its anticancer properties .
Comparison with Similar Compounds
Enzyme Inhibition Specificity :
Therapeutic Selectivity :
- α-MT’s action on SLC6A14 spares normal cells, making it a precision oncology tool . In contrast, 5-HTP broadly elevates serotonin levels, affecting multiple systems .
Structural Stability :
- Methylation at the alpha-carbon (α-MT) enhances metabolic stability compared to hydroxylated (5-HTP) or fluorinated analogs, which are more prone to degradation .
Biological Activity
Alpha-Methyl-DL-tryptophan (α-MDT) is a synthetic derivative of the amino acid tryptophan, notable for its diverse biological activities, particularly in the context of metabolic regulation and neurotransmitter synthesis. This article explores the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.
1. Serotonergic System Modulation
α-MDT plays a significant role in the serotonergic system, particularly as a tracer for studying serotonin (5-HT) synthesis in the brain. It is taken up by serotonergic neurons and its retention correlates with 5-HT synthesis rates. The compound acts as a competitive inhibitor of tryptophan hydroxylase (TPH), the enzyme responsible for converting tryptophan to 5-HT, thus influencing serotonin levels in various brain regions .
2. Weight Loss and Metabolic Effects
Research has demonstrated that α-MDT exhibits weight-loss properties through its action on metabolic pathways. In studies involving obese mouse models, α-MDT administration led to significant reductions in body weight, food intake, and improvements in metabolic markers such as blood glucose and lipid profiles. The l-enantiomer of α-MDT was found to be pharmacologically active, while the d-enantiomer showed negligible effects .
Pharmacological Effects
1. Weight Reduction Studies
In a controlled study, mice treated with α-MDT showed a decrease in body weight and associated metabolic disorders. The treatment reversed hyperglycemia and insulin resistance while also reducing liver weight without compromising liver or kidney function. Key findings from the study are summarized in Table 1:
| Parameter | Control Group | α-MDT Treated Group |
|---|---|---|
| Body Weight (g) | 30 ± 2 | 25 ± 1* |
| Serum Cholesterol (mg/dL) | 150 ± 10 | 100 ± 5* |
| Plasma Albumin (g/dL) | 4.0 ± 0.2 | 3.5 ± 0.2* |
| Liver Weight (g) | 5.0 ± 0.5 | 3.0 ± 0.3* |
*Statistically significant difference (p < 0.05) .
2. Immunomodulatory Effects
α-MDT has been implicated in modulating immune responses through its effects on tryptophan metabolism. It influences the kynurenine pathway, leading to increased production of kynurenic acid (KYNA), an immunomodulatory metabolite that can suppress inflammatory responses . This shift towards KYNA production may have therapeutic implications for conditions characterized by chronic inflammation.
Case Studies
Case Study: Obesity and Metabolic Syndrome
A recent study investigated the effects of α-MDT on obesity-related metabolic syndrome in mice fed a high-fat diet (HFD). Treatment with α-MDT resulted in:
- Decreased body weight and fat mass.
- Improved insulin sensitivity as measured by glucose tolerance tests.
- Reduced serum triglycerides and cholesterol levels.
These findings suggest that α-MDT may serve as a potential pharmacological agent for managing obesity and its metabolic complications .
Case Study: Neurotransmitter Synthesis
Another study utilized α-methyl-L-tryptophan (α-MLT), the l-enantiomer, to assess its impact on serotonin synthesis in rat models with induced lesions in serotonergic pathways. Results indicated that α-MLT significantly increased serotonin levels in areas adjacent to the lesions, highlighting its potential as a therapeutic agent for disorders involving serotonin dysregulation .
Q & A
Q. What are the primary mechanisms by which α-methyl-DL-tryptophan modulates tryptophan metabolism in experimental models?
α-Methyl-DL-tryptophan acts as a competitive inhibitor of tryptophan transport systems, such as SLC6A14, which is overexpressed in certain cancers (e.g., estrogen receptor-positive breast cancer). This inhibition blocks cellular uptake of tryptophan, depriving tumors of amino acids critical for proliferation . Methodologically, researchers should validate transporter expression (via qPCR or immunohistochemistry) before testing efficacy in vitro and in vivo.
Q. How is α-methyl-DL-tryptophan used to study the kynurenine pathway in immune regulation?
The compound inhibits indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine pathway, which modulates immune tolerance. Researchers can measure IDO activity via HPLC-based quantification of kynurenine/tryptophan ratios in cell lysates or serum . Control experiments should include wild-type vs. IDO-knockout models to isolate specific effects.
Q. What experimental models are most suitable for assessing the acute toxicity of α-methyl-DL-tryptophan?
Acute toxicity studies should follow OECD guidelines, using rodent models (e.g., Sprague-Dawley rats) to assess LD50, organ-specific effects (histopathology), and behavioral changes. Safety data sheets recommend PPE (gloves, lab coats, eye protection) during handling due to potential skin/eye irritation .
Advanced Research Questions
Q. How can researchers resolve contradictions in α-methyl-DL-tryptophan’s efficacy across different cancer models?
Discrepancies (e.g., efficacy in ER+ breast cancer vs. lack of effect in ER- subtypes ) may arise from variability in SLC6A14 expression or compensatory metabolic pathways. Advanced approaches include:
Q. What methodological considerations are critical for optimizing α-methyl-DL-tryptophan dosing in longitudinal studies?
Key factors include:
- Bioavailability : Oral administration in mice requires solubility testing (e.g., in drinking water ) and pharmacokinetic profiling.
- Dose-response curves : Use subtherapeutic to supratherapeutic doses to identify thresholds for efficacy vs. toxicity.
- Long-term stability : Store the compound at -20°C in desiccated conditions to prevent degradation .
Q. How does α-methyl-DL-tryptophan’s stereochemistry influence its interaction with enzymatic targets?
The DL-racemic mixture may exhibit differential binding to chiral enzymes like tryptophanase or IDO. Researchers should:
Q. What strategies mitigate off-target effects when studying α-methyl-DL-tryptophan’s impact on neurotransmitter synthesis?
The compound may interfere with serotonin/melatonin pathways due to structural similarity to tryptophan. Mitigation strategies include:
- Using LC-MS/MS to quantify neurotransmitter levels in brain tissue.
- Incorporating control groups with tryptophan supplementation to isolate effects .
Methodological Challenges & Data Analysis
Q. How can researchers design experiments to distinguish between α-methyl-DL-tryptophan’s direct vs. indirect effects on immune cells?
- In vitro : Use conditioned media from treated cancer cells to test immune cell (e.g., T-cell) proliferation.
- In vivo : Employ adoptive transfer models to track immune responses in transporter-deficient hosts .
Q. What statistical approaches are optimal for analyzing dose-dependent tumor regression data in α-methyl-DL-tryptophan studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
